
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
描述
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as MTZ, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and mechanism of action make it a valuable tool for researchers in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors, which are involved in various cellular processes such as proliferation, apoptosis, and neurotransmitter release. Additionally, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to modulate the activity of ion channels and transporters, which play important roles in neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation, potentially through the modulation of various signaling pathways and transcription factors. In neuronal cells, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to enhance synaptic plasticity and improve cognitive function, potentially through the modulation of ion channels and neurotransmitter release.
实验室实验的优点和局限性
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages as a tool for scientific research, including its unique structure and mechanism of action, its ability to modulate various signaling pathways and cellular processes, and its potential applications in various research areas. However, there are also limitations to the use of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
未来方向
There are several future directions for research on 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, including the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and signaling pathways, and the exploration of its potential applications in various research areas. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and to determine its potential as a therapeutic agent for various diseases.
科学研究应用
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its effects on neuronal function and synaptic plasticity, and has shown promise as a tool for studying the mechanisms of learning and memory. In drug discovery, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been used as a scaffold for the development of novel drugs with improved pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONLNBZZYDHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)
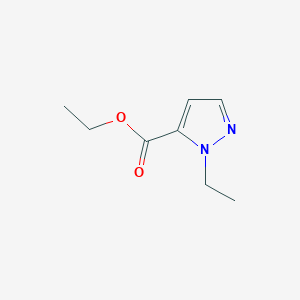


![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)
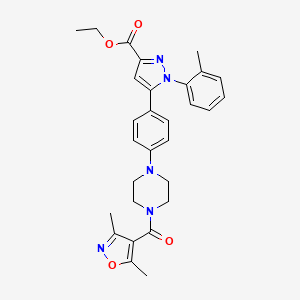

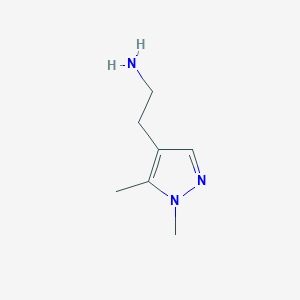
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)
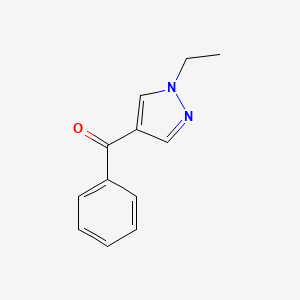
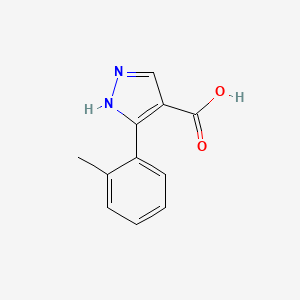
![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)
![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)